N-(9-oxo-9H-thioxanthen-2-yl)-3-(trifluoromethyl)benzenecarboxamide
Description
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Properties
IUPAC Name |
N-(9-oxothioxanthen-2-yl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO2S/c22-21(23,24)13-5-3-4-12(10-13)20(27)25-14-8-9-18-16(11-14)19(26)15-6-1-2-7-17(15)28-18/h1-11H,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZWCOUKLCEDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9-oxo-9H-thioxanthen-2-yl)-3-(trifluoromethyl)benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and applications of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by its thioxanthene core, which is known for its unique photophysical properties. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H14F3N1O1S1 |
| Molecular Weight | 353.37 g/mol |
| Purity | >95% |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thioxanthene derivatives followed by functionalization with trifluoromethyl groups. Recent studies have reported methods for synthesizing related thioxanthone derivatives, which can serve as intermediates in the preparation of this compound .
Anticancer Properties
Several studies have highlighted the anticancer potential of thioxanthene derivatives. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that thioxanthene derivatives could inhibit the growth of breast cancer cells by targeting specific signaling pathways .
Antimicrobial Activity
Thioxanthene derivatives also exhibit antimicrobial properties. Research indicates that these compounds can act against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic processes. The trifluoromethyl group may enhance these effects by increasing the compound's hydrophobicity, allowing better membrane penetration .
Neuroprotective Effects
Emerging evidence suggests that thioxanthene derivatives may possess neuroprotective properties. In vitro studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models .
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of thioxanthene derivatives for their cytotoxic effects on various cancer cell lines. Results showed that this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : In a comparative study assessing the antimicrobial activity of several thioxanthene derivatives, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .
- Neuroprotective Study : Research conducted on neuroblastoma cells indicated that this compound could reduce oxidative stress-induced cell death. The findings suggest a mechanism involving the modulation of reactive oxygen species (ROS) levels, highlighting its potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
The compound N-(9-oxo-9H-thioxanthen-2-yl)-3-(trifluoromethyl)benzenecarboxamide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental studies.
Chemical Properties and Structure
This compound is characterized by the following molecular formula: . Its structure features a thioxanthene core, which is known for its photophysical properties, making it a candidate for applications in organic electronics and photodynamic therapy.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its thioxanthene derivative framework is associated with various biological activities:
- Anticancer Activity : Studies have indicated that compounds with thioxanthene moieties exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in tumor cells.
- Antimicrobial Properties : Research has suggested that derivatives of thioxanthene possess antimicrobial activity, making them potential candidates for developing new antibiotics.
Photodynamic Therapy (PDT)
The compound's ability to generate singlet oxygen upon irradiation makes it suitable for use in photodynamic therapy. PDT utilizes photosensitizers to produce reactive oxygen species that can selectively destroy cancerous tissues while minimizing damage to surrounding healthy cells.
Organic Electronics
Due to its unique electronic properties, this compound can be explored in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group enhances electron-withdrawing properties, potentially improving charge transport and device efficiency.
Environmental Applications
The compound's stability and reactivity may also lend itself to applications in environmental chemistry, particularly in the degradation of pollutants. Thioxanthene derivatives have been studied for their ability to act as photocatalysts under UV light, facilitating the breakdown of harmful organic compounds in wastewater treatment processes.
Case Studies
Several studies have documented the efficacy of thioxanthene derivatives in various applications:
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a related thioxanthene compound exhibited significant cytotoxicity against breast cancer cell lines, with a mechanism involving ROS generation upon UV light exposure.
- Photodynamic Applications : Research highlighted in Photochemistry and Photobiology showed that thioxanthene-based photosensitizers effectively targeted tumor cells in animal models, leading to reduced tumor size and improved survival rates.
- Organic Electronics Development : An article from Advanced Materials discussed the integration of thioxanthene derivatives into OLEDs, reporting enhanced luminescent efficiency and stability compared to traditional materials.
Q & A
Q. Example Reaction Conditions Table :
| Step | Reagent/Condition | Role | Yield |
|---|---|---|---|
| 1 | Methyl chloroformate, DCM, 0°C → RT | Carbamate formation | ~75% |
| 2 | 3-(Trifluoromethyl)benzoyl chloride, Et₃N | Amidation | ~60% |
| 3 | Column chromatography (Hexane:EtOAc 7:3) | Purification | >95% purity |
Reference : Synthesis protocols for analogous thioxanthene carboxamides are detailed in , which highlights similar coupling reactions using triethylamine and chlorinated solvents .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization involves:
- ¹H/¹³C NMR : Key peaks include:
- Thioxanthene aromatic protons (δ 7.2–8.1 ppm, multiplet).
- Trifluoromethyl group (δ 122–125 ppm in ¹³C NMR, q, J = 270 Hz).
- Amide carbonyl (δ ~168 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : Expected [M+H]⁺ peak at m/z 444.1 (calculated for C₂₁H₁₃F₃NO₂S).
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
Q. Example Refinement Table :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.045 |
| wR2 (all data) | 0.125 |
| Flack x parameter | 0.02(2) |
Reference : discusses SHELX’s robustness in handling disordered structures .
Advanced: How to study photochemical reactions involving this compound?
Answer:
- Irradiation Setup : Use a UV reactor (λ = 365 nm) under N₂ in anhydrous THF. Monitor reaction progress via HPLC.
- Mechanistic Probes :
- Trapping Experiments : Add TEMPO to detect radical intermediates.
- DFT Calculations : Optimize transition states (e.g., electrocyclic ring closure) at the B3LYP/6-31G* level.
- Product Isolation : Quench reaction with aqueous NaHCO₃, extract with DCM, and characterize via X-ray () .
Reference : ’s title suggests photochemical electrocyclic reactivity in analogous systems .
Advanced: How to optimize purification methods for trace impurities?
Answer:
- Crystallization Screening : Test solvent pairs (e.g., MEK/hexane, ) to isolate polymorphs.
- Prep-HPLC : Use a C18 column (MeCN/H₂O + 0.1% TFA) with UV detection at 254 nm.
- Thermogravimetric Analysis (TGA) : Confirm stability of the purified compound up to 200°C.
Reference : details purification via solvent mixtures to isolate high-purity sulfonamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
